molecular formula C12H11F4N5O B4944406 N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide

N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B4944406
M. Wt: 317.24 g/mol
InChI Key: ZLKLBXHWRKRKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide, commonly known as FST-100, is a novel compound that has gained significant attention in scientific research. FST-100 is a potent and selective inhibitor of the pro-inflammatory cytokine, Interleukin-1β (IL-1β), and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.

Mechanism of Action

FST-100 selectively inhibits the production of IL-1β, a pro-inflammatory cytokine that plays a key role in the pathogenesis of various inflammatory diseases. IL-1β is produced by activated immune cells and promotes inflammation by activating other immune cells and inducing the production of other pro-inflammatory cytokines. By inhibiting IL-1β production, FST-100 reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
FST-100 has been shown to have a good safety profile and is well-tolerated in preclinical studies. It does not affect the production of other cytokines or interfere with other immune functions. FST-100 has also been shown to have a long half-life, which makes it a promising candidate for the development of a once-daily oral medication.

Advantages and Limitations for Lab Experiments

The advantages of FST-100 for lab experiments include its selectivity for IL-1β and its good safety profile. However, the limitations of FST-100 include its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research include evaluating the optimal dosing regimen for FST-100, identifying biomarkers that can predict response to treatment, and exploring the potential of FST-100 for the treatment of other inflammatory diseases. Additionally, further studies are needed to evaluate the potential of FST-100 for combination therapy with other anti-inflammatory agents.

Synthesis Methods

FST-100 is synthesized through a multistep process that involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with 1H-tetrazole-1-acetic acid to form FST-100.

Scientific Research Applications

FST-100 has shown promising results in preclinical studies for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In these studies, FST-100 has been shown to significantly reduce inflammation and improve disease symptoms.

properties

IUPAC Name

N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4N5O/c13-10-2-1-9(12(14,15)16)5-8(10)6-17-11(22)3-4-21-7-18-19-20-21/h1-2,5,7H,3-4,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKLBXHWRKRKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CNC(=O)CCN2C=NN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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